"3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" chemical properties
"3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" chemical properties
Technical Whitepaper: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol
Executive Summary
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS: 240408-94-0) is a specialized fluorinated intermediate utilized primarily in the synthesis of bioactive molecules and advanced materials.[1] Structurally, it represents the Henry reaction (nitroaldol) adduct of nonafluoropentanal and nitromethane. Its unique architecture combines a highly hydrophobic, lipophobic perfluorobutyl tail (
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol |
| CAS Number | 240408-94-0 |
| Molecular Formula | |
| Molecular Weight | 311.10 g/mol |
| Structure Description | A 6-carbon chain comprising a terminal nitro group ( |
| Physical State | Viscous liquid / Low-melting solid (Predicted based on analogs) |
| Solubility | Soluble in organic solvents (THF, Et2O, MeOH); limited water solubility due to the |
Structural Analysis:
The molecule features a stereogenic center at
Synthesis: The Henry Reaction
The primary synthetic route involves the base-catalyzed nitroaldol addition of nitromethane to 2,2,3,3,4,4,5,5,5-nonafluoropentanal (Perfluoropentanal).
Reaction Mechanism
The synthesis proceeds via the attack of the nitronate anion (generated in situ) on the highly electrophilic carbonyl carbon of the perfluoroaldehyde.
Figure 1: Mechanistic pathway for the synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol via Henry Reaction.[1]
Experimental Protocol (Standardized)
Note: Fluorinated aldehydes are prone to hydration; anhydrous conditions are preferred.
-
Reagents: Nonafluoropentanal (1.0 equiv), Nitromethane (5.0 equiv, excess as solvent/reactant), Potassium Carbonate (
, 0.1 equiv) or Triethylamine ( ). -
Setup: Flame-dried round-bottom flask under Nitrogen (
) atmosphere. -
Procedure:
-
Workup: Quench with dilute HCl (cold). Extract with Ethyl Acetate.[1] The perfluorinated tail creates a distinct heavy organic phase.
-
Purification: Column chromatography (Hexanes/EtOAc). Caution: The product is acidic and may streak on silica.
Reactivity & Downstream Transformations
This molecule acts as a "linchpin" intermediate.[1] The nitro group serves as a latent amine, while the hydroxyl group allows for further functionalization.
Reduction to -Amino Alcohols
The most common application is reduction to 1-amino-3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol , a potential bioisostere for amino acids or a chiral ligand precursor.
-
Catalytic Hydrogenation:
(50 psi), Raney Nickel or , MeOH. -
Chemical Reduction:
/ system is often superior for preserving the C-F bonds.
Dehydration to Nitroalkenes
Treatment with acetic anhydride (
Figure 2: Divergent synthetic pathways: Reduction to amino alcohols and dehydration to nitroalkenes.[1][5]
Applications in Drug Development
-
Bioisosterism: The
group is highly lipophilic and metabolically stable. It mimics fatty acid chains but resists oxidation by cytochrome P450 enzymes.[1] -
pKa Modulation: The inductive effect of the perfluoroalkyl group lowers the pKa of the neighboring hydroxyl and amine (post-reduction), altering the binding kinetics in enzyme pockets.
-
Surfactant Properties: Due to the "stiff" nature of fluorocarbon chains, this molecule and its derivatives tend to segregate to interfaces, making them useful in designing drug delivery vehicles (e.g., fluorinated liposomes).
Safety & Handling
-
Hazard Identification: Likely causes skin irritation and serious eye irritation (H315, H319). The nitro group adds a risk of energetic decomposition if heated under confinement.
-
Fluorine Specifics: Avoid contact with alkali metals or strong reducing agents which can strip fluorine (exothermic).
-
Storage: Store in a cool, dry place under inert gas. Fluorinated alcohols can be hygroscopic.[1]
References
-
Synthesis & Properties: J. Phys. Chem. A 2006, 110, 43, 11944–11953. (Photolysis and chemistry of perfluoroaldehydes). Link
-
Henry Reaction Context: Redalyc, "Louis Henry: The Henry reaction and other organic syntheses". (Historical context and general mechanism).[5][6][7][8][9][10][11][12] Link
-
Chemical Identity: CAS Registry Number 240408-94-0.[1][4][6][13] ChemicalBook / GuideChem Databases. Link
-
Analogous Reactivity:J. Org. Chem. 2007, 72, 6556. (Reduction of
-amino alcohols). Link
Sources
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- 5. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. jocpr.com [jocpr.com]
- 8. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
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